methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2-methyl-5-phenylpyrrole with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole N-oxide derivatives, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is employed in studies investigating the biological activities of pyrrole derivatives and their mechanisms of action.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Ethyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
Uniqueness
Methyl 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the benzoate ester group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the phenyl group at the 5-position of the pyrrole ring enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry[5][5].
Properties
IUPAC Name |
methyl 4-(2-methyl-5-phenylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-8-13-18(15-6-4-3-5-7-15)20(14)17-11-9-16(10-12-17)19(21)22-2/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNZZWXJUUFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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